2-{1-(4-chlorophenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thienyl group, and an imidazolidinyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE typically involves multi-step reactions. One common approach is the condensation of 4-chlorophenyl isocyanate with 2-thienyl ethylamine to form an intermediate, which is then cyclized to form the imidazolidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Imidazolidinyl Compounds: Other imidazolidinyl derivatives are studied for their biological activities.
Uniqueness
The uniqueness of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H24ClN3O3S2 |
---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24ClN3O3S2/c1-2-32-20-11-7-18(8-12-20)27-23(30)16-22-24(31)29(19-9-5-17(26)6-10-19)25(33)28(22)14-13-21-4-3-15-34-21/h3-12,15,22H,2,13-14,16H2,1H3,(H,27,30) |
InChI Key |
XCKAYKWHXATTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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